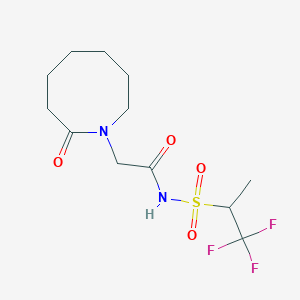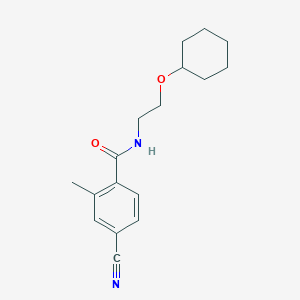![molecular formula C21H25N3O2 B6974450 N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974450.png)
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in larger reactors. The goal is to achieve a consistent and high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other azetidine derivatives or molecules with similar functional groups. The comparison can focus on differences in structure, reactivity, and applications. For example, while other azetidine derivatives may share some chemical properties, the specific arrangement of functional groups in this compound may confer unique biological activity or chemical reactivity.
Conclusion
This compound is a compound with significant potential in various scientific fields Its complex structure and ability to undergo diverse chemical reactions make it a valuable subject for research and development
Propiedades
IUPAC Name |
N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-3-5-17(10-15)11-18-13-24(14-18)21(26)23-12-16-6-8-19(9-7-16)20(25)22-2/h3-10,18H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQFXLUDJRVFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CN(C2)C(=O)NCC3=CC=C(C=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(4-Methylanilino)-2-oxoacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974374.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974403.png)
![[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate](/img/structure/B6974409.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)


![[4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)

![N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide](/img/structure/B6974457.png)
![3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide](/img/structure/B6974466.png)
